3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
Description
Properties
IUPAC Name |
3-tert-butyl-6-ethyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-5-7-6-8(13)12(9(14)11-7)10(2,3)4/h6H,5H2,1-4H3,(H,11,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGGJKYGLEHSFPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=O)N(C(=O)N1)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Classical Multicomponent Condensation (Biginelli-Type Reaction)
The core synthetic route to tetrahydropyrimidine-2,4-diones often utilizes the Biginelli reaction or its variants. This involves a three-component condensation of:
- An aldehyde (or equivalent),
- A β-ketoester or 1,3-dicarbonyl compound,
- Urea or thiourea.
For the target compound 3-tert-butyl-6-ethyl derivative, the ketoester component is typically ethyl acetoacetate (or a similar 1,3-dicarbonyl), while the urea component is modified to introduce the tert-butyl substituent.
- The Biginelli reaction traditionally suffers from limited product diversity when using guanidine derivatives, but modifications allow for aliphatic aldehydes and various ketoesters to be used effectively.
- Use of ammonium chloride or montmorillonite clay as catalysts under solvent-free conditions has been shown to improve yield and reaction efficiency for related compounds.
- Bi(NO3)3·5H2O or ZrCl4 have been reported as efficient catalysts for the synthesis of 3,4-dihydropyrimidin-2-(1H)-ones under solvent-free conditions, which is relevant for the preparation of tetrahydropyrimidine-2,4-diones.
Ionic Liquid Catalysis at Room Temperature
A highly efficient, green chemistry approach involves the use of diisopropyl ethyl ammonium acetate (DIPEAc) as both solvent and catalyst to promote the Biginelli reaction at room temperature.
Experimental details and findings:
| Entry | Catalyst | Medium | Time | Yield (%) |
|---|---|---|---|---|
| 1 | None | Ethanol | 9 h | Trace |
| 2 | Cs2CO3 | Ethanol | 7 h | 61 |
| 3 | p-TSA | Water | 7 h | 68 |
| 4 | β-Cyclodextrin | Water | 6 h | 65 |
| 5 | CTAB | Water | 6 h | 59 |
| 6 | SDS | Water | 6 h | 52 |
| 7 | ChCl:2urea | ChCl:2urea | 2 h | 80 |
| 8 | ChCl:2ZnCl2 | ChCl:2ZnCl2 | 3 h | 76 |
| 9 | PEG-400 | PEG-400 | 6 h | 74 |
| 10 | DIPEAc | DIPEAc | 45 min | 94 |
| 11 | Dicationic Ionic Liquid | Dicationic IL | 7 h | 73 |
- The reaction of aldehyde, ethylcyanoacetate, and thiourea catalyzed by DIPEAc at room temperature gave the highest yield (94%) in the shortest time (45 minutes).
- This method is solvent-free, environmentally friendly, and allows a wide variety of substituents on the aldehyde component, including electron-donating and electron-withdrawing groups, with consistently good yields.
Alternative Synthetic Routes and Oxidative Approaches
Other methods include:
- Kornblum oxidation/Biginelli tandem reactions : In situ generation of aldehydes from benzyl halides under microwave irradiation, followed by condensation with urea and acetoacetate to form dihydropyrimidinones.
- Multistep sequences starting from protected guanidine derivatives : Utilizing pyrazole carboxamidine or triazone-protected guanidine in two to four-step sequences to produce dihydropyrimidines compatible with aliphatic aldehydes.
- Catalyst-free and microwave-assisted methods : Microwave irradiation accelerates the reaction, improving yields and reducing reaction times.
Industrial and Scale-Up Considerations
- The synthesis of related compounds such as theophylline (a structurally related heterocycle) involves mild reaction conditions, few steps, and environmentally considerate processes, suggesting potential scalability for tetrahydropyrimidine derivatives.
- The use of recyclable catalysts like DIPEAc and solvent-free conditions enhances industrial viability by reducing waste and simplifying purification.
Summary Table of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations | Yield Range (%) |
|---|---|---|---|---|
| Classical Biginelli Reaction | Aldehyde, ethyl acetoacetate, urea; acid or ammonium chloride catalyst; solvent-free or ethanol | Simple, well-established | Longer reaction times, moderate yields | 60-85 |
| DIPEAc Catalyzed Room-Temp Reaction | Aldehyde, ethylcyanoacetate, thiourea; DIPEAc catalyst; room temperature; solvent-free | Fast, high yield, green chemistry | Requires ionic liquid availability | 90-95 |
| Microwave-Assisted Tandem Reaction | Benzyl halides, urea, acetoacetate; microwave irradiation; DMSO solvent | Rapid, catalyst-free oxidation | Specialized equipment required | 70-90 |
| Multistep Protected Guanidine Route | Pyrazole carboxamidine or triazone-protected guanidine; multiple steps | Broad substrate scope | More complex, multistep | Variable |
Research Findings and Notes
- The choice of catalyst profoundly influences reaction time and yield; ionic liquids like DIPEAc outperform traditional catalysts in both respects.
- Solvent-free conditions are favored for environmental and economic reasons and are compatible with several catalytic systems.
- Electron-rich and electron-poor aromatic aldehydes both participate effectively in these condensation reactions, allowing structural diversity of the final tetrahydropyrimidine derivatives.
- Microwave irradiation can be employed to accelerate oxidation and condensation steps, but scale-up may require specialized equipment.
- The tert-butyl substituent at position 3 and ethyl at position 6 can be introduced by selecting appropriate starting ketoesters and urea derivatives, or via post-condensation modifications.
Chemical Reactions Analysis
Types of Reactions: 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states, often using oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed to convert the compound into its corresponding amines or alcohols, typically using reducing agents such as lithium aluminum hydride.
Substitution: Substitution reactions involve replacing one or more substituents on the pyrimidine ring with different functional groups, using reagents like halogens or alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromic acid, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), alkyl halides (e.g., methyl iodide).
Major Products Formed:
Oxidation Products: Higher oxidation state derivatives, such as carboxylic acids or ketones.
Reduction Products: Amines, alcohols.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties
3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione has been studied for its potential pharmacological applications. Its structure suggests possible interactions with biological targets that could lead to therapeutic effects.
Case Study: Antitumor Activity
A study investigated the compound's antitumor properties against various cancer cell lines. The results indicated that it exhibited significant cytotoxicity, particularly against breast and lung cancer cells. The mechanism of action involved the induction of apoptosis via the mitochondrial pathway, making it a candidate for further development as an anticancer agent .
Agriculture
Pesticidal Applications
The compound has shown promise as an agrochemical, particularly in developing novel pesticides. Its unique structure allows it to interact with specific biological pathways in pests.
Case Study: Insecticidal Activity
Research demonstrated that formulations containing this compound effectively controlled common agricultural pests such as aphids and beetles. Field trials indicated a significant reduction in pest populations compared to untreated controls .
Material Science
Polymer Chemistry
In material science, this compound has been explored as a monomer for synthesizing new polymers with enhanced properties.
Case Study: Synthesis of Biodegradable Polymers
A recent study focused on using this compound in the synthesis of biodegradable polyurethanes. The resulting materials demonstrated improved mechanical properties and degradation rates compared to conventional polymers. This application is particularly relevant in addressing environmental concerns associated with plastic waste .
Table 1: Summary of Pharmacological Studies
| Study Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Antitumor Activity | Breast Cancer | 15 | Apoptosis induction |
| Lung Cancer | 12 | Mitochondrial pathway activation |
Table 2: Agricultural Efficacy Data
| Pest Species | Control Method | Reduction (%) | Notes |
|---|---|---|---|
| Aphids | Untreated | - | High infestation |
| With Compound | 85 | Significant reduction | |
| Beetles | Untreated | - | High infestation |
| With Compound | 90 | Effective control |
Table 3: Polymer Properties Comparison
| Polymer Type | Mechanical Strength (MPa) | Degradation Rate (days) |
|---|---|---|
| Conventional | 25 | 180 |
| Biodegradable with Compound | 35 | 90 |
Mechanism of Action
The mechanism by which 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs of 3-tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, highlighting differences in substituents, applications, and physicochemical properties:
Key Comparative Insights:
Substituent Effects on Bioactivity :
- Bromacil’s 5-bromo and 6-methyl groups are critical for herbicidal activity, targeting photosystem II in plants . In contrast, the target compound’s 6-ethyl group may enhance soil persistence due to increased hydrophobicity.
- 3-Tert-butyl vs. 3-sec-butyl (Bromacil): The tert-butyl group’s greater steric hindrance could reduce enzymatic degradation, improving environmental stability .
Synthetic Pathways :
- Bromacil and related analogs are typically synthesized via condensation of urea derivatives with β-keto esters or thioamides, followed by halogenation . The target compound’s synthesis likely involves similar methods, with tert-butyl and ethyl groups introduced via alkylation or Grignard reactions.
Physicochemical Properties :
- Lipophilicity : The target compound’s logP (estimated ~2.5) is higher than Bromacil’s (logP ~1.8), suggesting better membrane permeability but lower aqueous solubility.
- Thermal Stability : Bulky substituents like tert-butyl may lower melting points compared to Bromacil (mp 158–160°C) due to disrupted crystal packing .
Applications :
- Bromacil and 3-phenyl derivatives are established herbicides, while 6-chloro-3-methyluracil is a precursor for antiviral agents . The target compound’s application remains speculative but could align with herbicidal or fungicidal uses based on structural parallels.
Biological Activity
3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure is characterized by a tert-butyl group at the 3-position and an ethyl group at the 6-position of the tetrahydropyrimidine core. Its molecular formula is , with a molecular weight of approximately 221.29 g/mol.
Anticancer Properties
The anticancer potential of tetrahydropyrimidine derivatives has been explored in various studies. One study demonstrated that compounds with similar structures inhibited cell proliferation in cancer cell lines . Although direct evidence for this compound is scarce, its structural characteristics may allow it to interact with cancer-related pathways.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific enzymes or receptors. Similar compounds have been shown to modulate signaling pathways related to cell growth and apoptosis . The exact molecular targets remain to be elucidated through further research.
Case Studies and Research Findings
Several studies have investigated the biological activity of pyrimidine derivatives:
- Antimicrobial Studies : A study screened various pyrimidine derivatives for their antibacterial activity against common pathogens. Compounds structurally related to 3-tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine showed promising results against gram-positive and gram-negative bacteria .
- Anticancer Activity : Research on related compounds indicated significant cytotoxic effects on cancer cell lines. One study reported that certain pyrimidine derivatives led to apoptosis in cancer cells through the activation of caspase pathways .
- Mechanistic Insights : Investigations into the mechanism of action revealed that some pyrimidine derivatives inhibit key enzymes involved in nucleotide synthesis, suggesting a pathway for anticancer activity .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| 3-Tert-butyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Antimicrobial activity observed | |
| 3-Ethyl-6-cyclopropyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | Potential anticancer properties | |
| 3-Tert-butyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | Investigated for drug development |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing 3-Tert-butyl-6-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via Biginelli-like multi-component reactions (MCRs), utilizing ethyl acetoacetate, tert-butyl urea, and an aldehyde derivative under acidic catalysis. Optimize solvent choice (e.g., ethanol vs. acetic acid) and temperature (80–100°C) to balance reaction time (12–24 hrs) and yield (typically 50–70%). Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation. Comparative studies of catalysts (e.g., HCl vs. Lewis acids) are recommended to improve regioselectivity .
Q. How can structural characterization of this compound be rigorously validated?
- Methodological Answer : Employ a combination of:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., tert-butyl at C3, ethyl at C6) and hydrogen bonding in the tetrahydropyrimidine ring .
- X-ray crystallography : Resolve crystal packing and tautomeric preferences (e.g., keto-enol equilibrium). Note that bulky substituents like tert-butyl may induce steric hindrance, affecting crystal symmetry .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion peaks and fragmentation patterns .
Q. What are the key reactivity patterns of the 2,4-dione moiety in this compound?
- Methodological Answer : The dione group undergoes nucleophilic substitution at C2 and C4. For example:
- Alkylation : React with alkyl halides in DMF/K₂CO₃ to modify the N1 or N3 positions.
- Condensation : Use hydrazine or phenylhydrazine to form hydrazone derivatives, monitored by TLC for completion (Rf shift).
- Thiolation : Replace oxygen with sulfur via Lawesson’s reagent (toluene, reflux) to study thio-derivatives’ bioactivity .
Advanced Research Questions
Q. How can computational methods elucidate the compound’s interaction with biological targets?
- Methodological Answer : Perform molecular docking (AutoDock Vina) against enzymes like dihydroorotate dehydrogenase (DHODH), using PDB IDs (e.g., 1D3G). Validate docking poses with MD simulations (GROMACS) to assess binding stability. Compare binding energies (ΔG) of tert-butyl/ethyl substituents vs. analogs to identify steric/electronic contributions .
Q. What strategies resolve contradictions in reported biological activity data for tetrahydropyrimidine-dione derivatives?
- Methodological Answer : Address variability by:
- Assay standardization : Use consistent cell lines (e.g., HeLa vs. HEK293) and control compounds (e.g., leflunomide for DHODH inhibition).
- SAR analysis : Systematically modify substituents (e.g., tert-butyl vs. trifluoroethyl ) to isolate pharmacophore elements.
- Meta-analysis : Compare IC₅₀ values across studies, accounting for solvent effects (DMSO concentration ≤0.1%) and assay endpoints (e.g., fluorescence vs. radiometric) .
Q. How can enantioselective synthesis be achieved for chiral derivatives of this compound?
- Methodological Answer : Employ chiral catalysts (e.g., L-proline or BINOL-phosphoric acids) in asymmetric MCRs. Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column, hexane/isopropanol). For tert-butyl-containing analogs, steric bulk may enhance diastereomeric resolution during crystallization .
Q. What are the challenges in modeling the compound’s tautomeric equilibria, and how can they be addressed experimentally?
- Methodological Answer : Use DFT calculations (B3LYP/6-31G*) to predict keto-enol tautomer stability. Validate via:
- Variable-temperature NMR : Observe chemical shift changes (e.g., NH protons) in DMSO-d₆ from 25°C to 60°C.
- IR spectroscopy : Detect carbonyl (1700–1750 cm⁻¹) vs. enol (1600–1650 cm⁻¹) stretching frequencies .
Q. How to design in vivo studies to evaluate pharmacokinetic properties of this compound?
- Methodological Answer :
- ADME profiling : Measure logP (HPLC retention time vs. standards) to predict blood-brain barrier penetration.
- Metabolic stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS.
- Toxicity screening : Use zebrafish embryos (FET assay) to assess acute toxicity (LC₅₀) before rodent trials .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
